molecular formula C5H6ClN B2869917 Penta-2,4-diyn-1-amine;hydrochloride CAS No. 2361635-64-3

Penta-2,4-diyn-1-amine;hydrochloride

Cat. No.: B2869917
CAS No.: 2361635-64-3
M. Wt: 115.56
InChI Key: ZIOYBBHKGNSWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Polyynes and Amines in Organic Synthesis and Materials Science

Polyynes, which are compounds containing two or more carbon-carbon triple bonds, are notable for their rigid, linear structures. wikipedia.org This structural characteristic, along with their unique electronic properties, makes them valuable in materials science, particularly for the development of molecular wires and conductive materials. wikipedia.orgresearchgate.net In organic synthesis, polyynes serve as precursors to complex molecular architectures and are found in various natural products with diverse biological activities, including antibacterial and antitumor properties. researchgate.net The synthesis of stable polyynes often involves the use of bulky end-groups to prevent decomposition. wikipedia.org

Amines are fundamental building blocks in organic chemistry, characterized by a nitrogen atom with a lone pair of electrons, which imparts basic and nucleophilic properties. universalclass.com Primary amines (R-NH₂), in particular, are crucial intermediates in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. fiveable.meresearchgate.net Their ability to form amides, participate in nucleophilic substitution, and serve as precursors for secondary and tertiary amines makes them indispensable in synthetic chemistry. fiveable.me In materials science, amines are integral to the formation of synthetic polymers like nylon and polyurethanes.

Significance of Conjugated Systems and Terminal Alkyne/Amine Functionalities

The structure of Penta-2,4-diyn-1-amine features a conjugated system of alternating single and triple bonds. Conjugated systems, where p-orbitals overlap across adjacent single bonds, lead to the delocalization of pi-electrons. universalclass.com This delocalization results in increased molecular stability and unique electronic and optical properties. acs.orglibretexts.org In polyynes, conjugation lowers the HOMO-LUMO gap and is responsible for their potential in nonlinear optics and as components in advanced materials like graphdiyne, which exhibits mixed proton-electron conductivity. acs.orgresearchgate.net

The terminal alkyne group is a highly versatile functional handle in organic synthesis. It participates in a wide range of reactions, including coupling reactions (e.g., Glaser and Sonogashira couplings), cycloadditions, and hydroamination, allowing for the construction of more complex molecules. wikipedia.orglibretexts.org The reactivity of the terminal alkyne is central to its role in "click chemistry" and in the formation of diyne-linked covalent organic frameworks. researchgate.net

The primary amine functionality in Penta-2,4-diyn-1-amine hydrochloride acts as a potent nucleophile and a base. fiveable.me This allows it to readily react with electrophiles to form new carbon-nitrogen bonds, a cornerstone of many synthetic strategies. libretexts.org The presence of the amine group can also direct the regioselectivity of reactions on the polyyne backbone. The hydrochloride salt not only improves the compound's stability but also introduces hydrogen-bonding capabilities and ionic character, which can be exploited in crystal engineering and the design of supramolecular structures. smolecule.com

Research Landscape and Emerging Areas for Penta-2,4-diyn-1-amine;hydrochloride

Penta-2,4-diyn-1-amine hydrochloride is recognized as a valuable building block in several areas of chemical research. smolecule.com Its bifunctional nature allows it to serve as a versatile intermediate in the synthesis of more complex organic molecules and functional materials. smolecule.com

In Materials Science: The compound's conjugated diyne system makes it a candidate for the development of functional materials with specific electronic properties. smolecule.com The ability of the amine hydrochloride group to direct crystal packing is particularly noteworthy, as demonstrated in host-guest systems designed for pressure-induced polymerization. smolecule.com This suggests potential applications in creating novel polymers and smart materials. The diyne linkage is also explored in the formation of fully π-conjugated covalent organic frameworks (COFs) for applications in heterogeneous photocatalysis. researchgate.net

In Medicinal Chemistry and Chemical Biology: The propargylamine (B41283) moiety, which is a core feature of this molecule, is prevalent in medicinal chemistry. nih.gov Propargylamine derivatives have been investigated for a range of biological activities, and compounds with similar structures have shown potential as antimicrobial, anticancer, and neuroprotective agents. smolecule.comnih.govresearchgate.net The terminal alkyne provides a handle for bioconjugation, allowing for its attachment to biomolecules to probe or modulate their function.

In Organic Synthesis: The compound is a key intermediate for creating polyfunctional molecules. The amine and alkyne groups can be reacted selectively to build molecular complexity. One-pot, three-component reactions known as A³ coupling (aldehyde, alkyne, amine) are a common method to synthesize propargylamine derivatives, highlighting the utility of this class of compounds as synthetic platforms. researchgate.netacs.orgresearchgate.net

Emerging research is likely to focus on leveraging the unique combination of the rigid, conjugated diyne backbone and the reactive amine handle. This includes its use in the synthesis of novel heterocyclic compounds, the development of advanced polymers with tailored optoelectronic properties, and its exploration as a scaffold in the discovery of new therapeutic agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

penta-2,4-diyn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.ClH/c1-2-3-4-5-6;/h1H,5-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOYBBHKGNSWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC#CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361635-64-3
Record name penta-2,4-diyn-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Penta 2,4 Diyn 1 Amine;hydrochloride and Its Derivatives

Classical and Convergent Synthesis Strategies for Diynes and Alkyne-Amines

The construction of the 1,3-diyne backbone is a critical step in the synthesis of Penta-2,4-diyn-1-amine. Classical methods for forming this structural motif primarily rely on the oxidative coupling of terminal alkynes. The Glaser coupling, first reported in 1869, facilitates the homocoupling of terminal alkynes to form symmetrical diynes using a copper(I) salt, an oxidant (typically oxygen), and a base. A significant modification, the Hay coupling, utilizes a TMEDA (N,N,N',N'-tetramethylethylenediamine) ligand to enhance the solubility and reactivity of the copper catalyst.

For the synthesis of unsymmetrical diynes, which is necessary for many substituted derivatives of the target compound, the Cadiot-Chodkiewicz coupling is the most widely employed method. This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. tandfonline.comorientjchem.org This method offers high selectivity, minimizing the formation of homocoupled byproducts. orientjchem.org

The synthesis of alkyne-amines, particularly propargylamines, is often achieved through multicomponent reactions. The A³ coupling (Aldehyde-Alkyne-Amine) is a powerful one-pot reaction that combines an aldehyde, a terminal alkyne, and a primary or secondary amine to generate a propargylamine (B41283). This reaction is typically catalyzed by various transition metals, with copper and gold complexes being particularly effective.

Preparation of Key Intermediates

The synthesis of derivatives of Penta-2,4-diyn-1-amine often requires the preparation of specific, functionalized intermediates. This section explores strategies for the synthesis of β-enaminones and o-phenylenediamines bearing the penta-2,4-diynyl moiety.

Synthesis of N-(2,4-Pentadiynyl)-β-Enaminones

A common and effective method for the synthesis of β-enaminones is the condensation of a 1,3-dicarbonyl compound with a primary amine. In this case, Penta-2,4-diyn-1-amine would be reacted with a suitable β-dicarbonyl compound, such as acetylacetone (B45752) or a β-ketoester. This reaction is often catalyzed by an acid or a metal salt to facilitate the condensation and subsequent dehydration. Various catalysts, including bismuth(III) trifluoroacetate, cerium(VII) chloride, and cobalt(II) chloride, have been reported to effectively promote this transformation under mild conditions. acgpubs.org

Another approach involves the reaction of an enamine with an acylating agent. Alternatively, the reaction of a primary amine with a β-halovinyl ketone or a propiolate ester can also yield the desired β-enaminone. The high reactivity of the penta-2,4-diynyl group may require careful selection of reaction conditions to avoid side reactions.

Strategies for N-(Penta-2,4-diyn-1-yl)-o-phenylenediamines

N-substituted o-phenylenediamines are crucial precursors for the synthesis of a wide range of heterocyclic compounds, most notably benzimidazoles. The synthesis of N-(Penta-2,4-diyn-1-yl)-o-phenylenediamines can be approached through several synthetic routes.

A primary method involves the nucleophilic substitution of a halogenated benzene (B151609) derivative with Penta-2,4-diyn-1-amine. For instance, the reaction of Penta-2,4-diyn-1-amine with 2-fluoronitrobenzene, followed by the reduction of the nitro group, would yield the target compound. The reduction of the nitro group can be achieved using various reagents, such as zinc in acidic medium or catalytic hydrogenation.

Alternatively, a direct condensation reaction between o-phenylenediamine (B120857) and a suitable precursor containing the penta-2,4-diynyl moiety can be employed. The Phillips method, a classical approach to benzimidazole (B57391) synthesis, involves the condensation of o-phenylenediamine with a carboxylic acid under acidic conditions. researchgate.netresearchgate.net A variation of this could involve the reaction of o-phenylenediamine with a carboxylic acid derivative of the penta-2,4-diynyl group. Modern approaches often utilize milder conditions and various catalysts to improve yields and substrate scope.

Advanced Catalytic Approaches in Diyne and Amine Synthesis

Modern organic synthesis heavily relies on the development of advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of diynes and amines has significantly benefited from these advancements.

In diyne synthesis, palladium-copper co-catalyzed reactions have emerged as a powerful alternative to the classical Cadiot-Chodkiewicz coupling. tandfonline.com These systems can catalyze the cross-coupling of terminal alkynes with 1-iodoalkynes under milder conditions and with lower catalyst loadings. tandfonline.com Other catalytic systems for the homocoupling of terminal alkynes include those based on palladium with silver oxide. elsevierpure.com Rhodium(I) catalysts have been shown to effect the reductive coupling of 1,3-diynes with carbonyl compounds in the presence of hydrogen gas, leading to the formation of highly functionalized enyne products. acs.org

For the synthesis of amines, catalytic hydroamination and hydroaminoalkylation of alkynes provide direct routes to enamines and amines. While the hydrofunctionalization of 1,3-diynes presents challenges due to the presence of multiple reactive sites, various catalytic systems have been developed to control the regioselectivity of the addition. mdpi.com For example, gold(I) catalysts have been used in the synthesis of indoles and carbazoles from 1,3-diynes via a double hydroarylation pathway. mdpi.com Platinum-catalyzed hydrosilylation of propargylamides has also been explored, with ligand design playing a crucial role in controlling the regioselectivity to favor either the α- or β-isomers. rsc.org

Derivatization Strategies for Penta-2,4-diyn-1-amine;hydrochloride

The primary amine group of Penta-2,4-diyn-1-amine serves as a versatile handle for a wide range of derivatization reactions, allowing for the introduction of various functional groups and the modulation of the molecule's properties.

Amine Functionalization via Carbamate (B1207046) Formation

The formation of a carbamate is a common and robust method for the protection or functionalization of primary and secondary amines. Carbamates can be synthesized from Penta-2,4-diyn-1-amine through several methods.

A straightforward approach is the reaction of the amine with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base. This reaction is typically high-yielding and provides stable, protected amines that can be deprotected under specific conditions.

Another increasingly important method involves the utilization of carbon dioxide (CO₂) as a C1 building block. The reaction of an amine with CO₂ in the presence of a suitable coupling partner and catalyst can lead to the formation of a carbamate. koreascience.kr For instance, a three-component coupling of an amine, CO₂, and an alkyl halide can be achieved using a cesium carbonate and TBAI catalytic system. organic-chemistry.org Lanthanide complexes have also been shown to catalyze the synthesis of carbamates from amines, acetylenic alcohols, and CO₂. koreascience.kr The direct carboxylation of amines with CO₂ can also be mediated by superbases. rsc.org

The choice of derivatization strategy will depend on the desired final product and the compatibility of the reagents with the diyne functionality.

Modulation of Alkynyl Moieties

The chemical reactivity of the alkynyl groups in penta-2,4-diyn-1-amine and its derivatives allows for a variety of structural modifications. These transformations are crucial for developing novel compounds with tailored properties. The modulation of the alkynyl moieties can be broadly categorized into reactions involving the terminal alkyne and those targeting the internal triple bond. Due to the higher reactivity of the terminal C-H bond, most documented modifications occur at this position. These reactions often necessitate the use of a protecting group on the amine functionality to prevent side reactions.

A primary strategy for functionalizing the terminal alkyne is through coupling reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for introducing aromatic or vinylic substituents. For these reactions to be effective with amino-alkynes, the amine is typically protected, for instance as a Boc-carbamate, to ensure compatibility with the reaction conditions.

Another significant reaction for the modulation of the terminal alkyne is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a triazole ring by reacting the terminal alkyne with an azide (B81097). This methodology is widely used for the conjugation of the diyne scaffold to other molecules, including biomolecules and fluorescent tags. The reaction is known for its high yield and tolerance of a wide range of functional groups, although protection of the amine may still be advantageous in certain contexts.

The Glaser-Hay coupling provides a method for the dimerization of terminal alkynes to form symmetrical diynes. In the context of penta-2,4-diyn-1-amine derivatives, this reaction can be employed to synthesize larger, more complex structures. The reaction is typically catalyzed by a copper(I) salt in the presence of an amine base and an oxidant.

Furthermore, the A3 coupling (Aldehyde-Alkyne-Amine) reaction represents a three-component approach to synthesize propargylamines. While this is often used to construct the initial amino-alkyne framework, variations of this reaction can be envisioned to further functionalize the molecule.

Below are tables summarizing representative reactions for the modulation of the alkynyl moieties in derivatives of penta-2,4-diyn-1-amine, based on established synthetic methodologies for related compounds.

Table 1: Sonogashira Coupling of N-Protected Amino-Alkynes with Aryl Halides

EntryN-Protected Amino-AlkyneAryl HalideCatalyst SystemSolventTemp (°C)Yield (%)Ref.
1N-Boc-propargylamineIodobenzenePd(PPh₃)₄, CuITHF/Et₃NRT95 researchgate.net
2N-Boc-propargylamine4-BromotoluenePdCl₂(PPh₃)₂, CuIDMF8088 researchgate.net
3N-Cbz-propargylamine1-IodonaphthalenePd(OAc)₂, PPh₃, CuIMeCN6092 gold-chemistry.org
4N-Boc-propargylamine4-IodoanisolePdCl₂(PPh₃)₂, CuIToluene/H₂O5090 libretexts.org

This table presents data from analogous reactions and is for illustrative purposes.

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Protected Amino-Alkynes

EntryN-Protected Amino-AlkyneAzideCatalystSolventTemp (°C)Yield (%)Ref.
1N-Boc-propargylamineBenzyl azideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORT98 iris-biotech.de
2N-Boc-propargylaminePhenyl azideCuITHFRT94 iris-biotech.de
3N-Cbz-propargylamine1-AzidohexaneCuSO₄·5H₂O, Sodium AscorbateDMF/H₂O4096 iris-biotech.de
4N-Boc-propargylamine4-AzidotolueneCu(OAc)₂MethanolRT91 iris-biotech.de

This table presents data from analogous reactions and is for illustrative purposes.

Table 3: Glaser-Hay Homocoupling of N-Protected Propargylamines

EntryN-Protected PropargylamineCatalyst SystemSolventTemp (°C)Yield (%)Ref.
1N-Boc-propargylamineCuCl, TMEDA, O₂AcetoneRT85 wikipedia.org
2N-Cbz-propargylamineCu(OAc)₂, Pyridine (B92270)Methanol5078 wikipedia.org
3N-Tosyl-propargylamineCuCl₂, PyridineDMF6082 wikipedia.org

This table presents data from analogous reactions and is for illustrative purposes.

Exploration of Chemical Reactivity and Transformation Mechanisms

Cyclization Reactions Driven by Diyne and Amine Reactivity

The interplay between the nucleophilic primary amine and the electrophilic diyne chain in Penta-2,4-diyn-1-amine, often facilitated by metal catalysts, provides a powerful tool for the construction of nitrogen-containing heterocycles.

Intramolecular Cyclization to Pyrrole (B145914) Derivatives

The synthesis of pyrrole rings from primary amines and 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis, is a classic method. uctm.edu However, modern synthetic strategies have expanded to include the use of diynes. The reaction of terminal alkynes with imines, generated in situ from primary amines, can lead to the formation of tetrasubstituted pyrroles. acs.orgacs.orgnih.gov In the context of Penta-2,4-diyn-1-amine, an intramolecular cyclization can be envisioned where the primary amine attacks one of the alkyne carbons, followed by a series of steps to form the pyrrole ring.

This transformation is often catalyzed by transition metals such as copper or palladium, which activate the alkyne towards nucleophilic attack. The general mechanism involves the initial coordination of the metal to the diyne system, which increases its electrophilicity. The tethered primary amine then attacks one of the internal alkyne carbons in a 5-endo-dig cyclization fashion. Subsequent proton transfer and tautomerization lead to the aromatic pyrrole ring.

CatalystSolventTemperature (°C)Yield (%)Reference
CuIDMF120VariesGeneral method for aminoalkyne cyclization
Pd(PPh₃)₄Toluene100VariesGeneral method for diyne functionalization

This table represents typical conditions for related intramolecular cyclizations of amino-diynes and the yields are substrate-dependent.

Synthesis of 1,4-Thiazepine Derivatives

The construction of the seven-membered 1,4-thiazepine ring system can be achieved through various synthetic routes. tandfonline.comnih.govresearchgate.net While direct reaction of Penta-2,4-diyn-1-amine;hydrochloride to form a 1,4-thiazepine is not extensively documented, analogous reactions of related propargylamine (B41283) derivatives provide insight into potential pathways. A common strategy involves the reaction of a bifunctional substrate containing both an amine and a thiol group with a suitable electrophile.

Alternatively, a more relevant approach for a diyne substrate would be a cycloaddition reaction with a sulfur-containing reagent. For instance, N-propargylic β-enaminones can be converted to their corresponding β-enaminothiones using Lawesson's reagent, which then undergo an intramolecular cyclization to yield 2-methylene-2,3-dihydro-1,4-thiazepines. nih.govresearchgate.net This suggests a potential pathway where Penta-2,4-diyn-1-amine could first react with a sulfur source to form a thione intermediate, followed by an intramolecular cyclization involving the diyne moiety.

Formation of Thiazolo[3,2-a]benzimidazoles and Related Heterocycles

Thiazolo[3,2-a]benzimidazoles are a class of fused heterocyclic compounds with significant biological activities. nih.govnih.govresearchgate.net A prevalent synthetic strategy involves the reaction of 2-mercaptobenzimidazole (B194830) with various electrophiles. nih.govnih.govrsc.orgresearchgate.net The reaction with α-haloketones, followed by cyclization, is a well-established method. researchgate.net

The reactivity of the diyne system in Penta-2,4-diyn-1-amine offers a potential entry into this scaffold. The reaction could proceed via the initial addition of the thiol group of 2-mercaptobenzimidazole across one of the triple bonds of the diyne. This would be followed by an intramolecular cyclization involving the benzimidazole (B57391) nitrogen and the remaining alkyne or a functionalized intermediate. The regioselectivity of the initial thiol addition would be a critical factor in determining the final product. While direct examples with Penta-2,4-diyn-1-amine are scarce, the reaction of 2-mercaptobenzimidazole with activated alkynes is a known method for constructing the thiazole (B1198619) ring. nih.gov

ReagentCatalyst/ConditionsProduct TypeReference
2-MercaptobenzimidazoleBase, HeatThiazolo[3,2-a]benzimidazole precursor nih.gov
α-HaloketonesAcetic Anhydride/Pyridine (B92270)Thiazolo[3,2-a]benzimidazole researchgate.net

This table illustrates common reagents and conditions for the synthesis of the target heterocycle, highlighting the potential for adaptation to a diyne substrate.

Pericyclic Reactions and Cycloadditions

The conjugated diyne system of Penta-2,4-diyn-1-amine is a suitable substrate for various pericyclic reactions, including Diels-Alder and ene reactions, providing access to complex carbocyclic and heterocyclic frameworks. ebsco.comkhanacademy.org

Diels-Alder Reactions and Vinylallene Intermediates

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org While a conjugated diyne itself is not a typical diene for this [4+2] cycloaddition, it can act as a dienophile. More interestingly, diynes can undergo rearrangement to form highly reactive vinylallene intermediates, which can then participate in Diels-Alder reactions. This transformation can be initiated thermally or through catalysis. The resulting vinylallene possesses a conjugated diene system suitable for cycloaddition with a dienophile.

The regioselectivity of the Diels-Alder reaction would be governed by the electronic properties of the substituents on both the vinylallene and the dienophile. nih.gov The intramolecular variant of this reaction, where the dienophile is tethered to the diyne-amine starting material, could lead to the formation of complex, fused ring systems.

Ene Reactions Involving Diyne Systems

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). semanticscholar.orgnih.gov In the context of Penta-2,4-diyn-1-amine, the diyne system can act as the enophile. An intramolecular ene reaction could occur if a suitable ene component is present within the same molecule, often introduced by modifying the primary amine.

Lewis acids can catalyze ene reactions, allowing them to proceed under milder conditions and often with improved selectivity. nih.govacs.orgwikipedia.org The coordination of a Lewis acid to one of the alkyne moieties in the diyne system would increase its electrophilicity, making it more susceptible to attack by the ene component. The stereochemical outcome of such intramolecular reactions is often predictable, following well-established models for pericyclic reactions. semanticscholar.orgnih.gov

Reaction TypeKey IntermediatePotential Products
Intramolecular Diels-AlderVinylalleneFused carbocycles/heterocycles
Intramolecular Ene ReactionN/ASubstituted five- or six-membered rings

This table summarizes the potential outcomes of pericyclic reactions involving a penta-2,4-diyn-1-amine backbone.

Hydroelementation Reactions of Conjugated Diynes

Hydroelementation involves the addition of a hydrogen-element bond across one of the triple bonds of the diyne system. A prominent example of this reaction class is hydroboration.

Hydroboration

The hydroboration of conjugated diynes can be controlled to achieve selective mono- or dihydroboration. The use of sterically hindered boranes, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent the second addition to the resulting vinylborane (B8500763). The addition of the B-H bond occurs in a syn fashion across one of the triple bonds. In the case of terminal alkynes, the boron atom typically adds to the terminal carbon (anti-Markovnikov regioselectivity). For a conjugated system like Penta-2,4-diyn-1-amine, the regioselectivity will be influenced by both steric and electronic factors. The subsequent oxidation of the vinylborane intermediate with hydrogen peroxide in a basic medium typically yields an enol, which then tautomerizes to the more stable carbonyl compound. chemistrysteps.commasterorganicchemistry.com

The hydroboration-oxidation of Penta-2,4-diyn-1-amine would be expected to yield a mixture of products, depending on which triple bond reacts and the orientation of the addition. The directing effect of the aminium group would likely favor the addition to the C4-C5 triple bond.

Table 1: Potential Products from the Hydroboration-Oxidation of Penta-2,4-diyn-1-amine
ReactantReagentsPotential Product(s)Reaction Type
This compound1. Disiamylborane (Sia₂BH) or 9-BBN 2. H₂O₂, NaOH5-Aminopent-3-en-2-one;hydrochlorideHydroboration-Oxidation
This compound1. Disiamylborane (Sia₂BH) or 9-BBN 2. H₂O₂, NaOH5-Aminopent-2-en-4-one;hydrochlorideHydroboration-Oxidation

Electrophilic and Nucleophilic Additions to the Diyne System

The conjugated diyne system is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition

Drawing parallels with conjugated dienes, the electrophilic addition to a conjugated diyne system can proceed via 1,2- or 1,4-addition pathways. libretexts.orglibretexts.org The reaction is initiated by the attack of an electrophile (E⁺) on one of the triple bonds, leading to the formation of a resonance-stabilized vinyl cation intermediate. The subsequent attack by a nucleophile (Nu⁻) can occur at either of the two electron-deficient carbons.

The regioselectivity of the initial attack is governed by the stability of the resulting carbocation. For this compound, the protonation of the terminal alkyne (C5) would lead to a more stabilized secondary vinyl cation with resonance delocalization.

Table 2: Potential Products from Electrophilic Addition to this compound
ReactantReagent (E-Nu)1,2-Addition Product1,4-Addition Product
This compoundHBr4-Bromo-5-aminopenta-1,3-diene;hydrochloride2-Bromo-5-aminopenta-1,3-diene;hydrochloride
This compoundBr₂4,5-Dibromo-5-aminopenta-1,3-diene;hydrochloride2,5-Dibromo-5-aminopenta-1,3-diene;hydrochloride

Nucleophilic Addition

Nucleophilic addition to the diyne system of this compound is facilitated by the electron-withdrawing nature of the protonated amino group, which polarizes the conjugated system and makes it more electrophilic. wikipedia.org This is a form of Michael or conjugate addition. bham.ac.uk A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the diyne. The reaction is often catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.

The nucleophile will preferentially attack the carbon atom that leads to the most stable carbanionic intermediate. In this system, attack at the C5 position would be sterically favored and electronically influenced by the adjacent C4-C3 triple bond.

Table 3: Potential Products from Nucleophilic Addition to this compound
ReactantNucleophilePotential ProductReaction Type
This compoundAmmonia (NH₃)5,5-Diaminopenta-2,4-diene;hydrochlorideConjugate Addition
This compoundEthanethiol (EtSH)5-Amino-4-(ethylthio)penta-1,3-diene;hydrochlorideConjugate Addition

Mechanistic Studies of Isomerization Processes in Derivatives

While specific mechanistic studies on the isomerization of derivatives of Penta-2,4-diyn-1-amine are not extensively documented, potential isomerization pathways can be inferred from the reactivity of related conjugated systems.

Derivatives of Penta-2,4-diyn-1-amine, particularly those formed from addition reactions, will contain double bonds and thus can exist as geometric isomers (E/Z). The isomerization between these forms can be catalyzed by acids, bases, or transition metals. For instance, cobalt-mediated hydrogen atom transfer has been shown to be effective for the isomerization of conjugated dienes. nih.govresearchgate.net A dinuclear palladium complex has also been reported to mediate the selective E to Z isomerization of 1,3-dienes through a mechanism that allows for the kinetic trapping of the Z-isomer. nih.gov

Another potential isomerization pathway for derivatives involves prototropic rearrangements. For example, an enamine derivative, formed through the reaction of a secondary amine with a carbonyl-containing derivative of Penta-2,4-diyn-1-amine, could undergo tautomerization to an imine. libretexts.orglibretexts.org

Mechanistic investigations into such isomerization processes would likely involve techniques such as isotopic labeling studies to trace the movement of atoms, kinetic analysis to determine reaction rates and orders, and computational modeling to map out the potential energy surfaces of the reaction pathways. For instance, the isomerization of a coordinated diaminocarbene to a formamidine (B1211174) has been studied using DFT calculations, revealing a mechanism involving metalation of an N-H bond. researchgate.net While not a direct analogue, this highlights the types of mechanistic studies that could be applied to understand the isomerization of derivatives of Penta-2,4-diyn-1-amine.

Advanced Spectroscopic and Structural Elucidation of Penta 2,4 Diyn 1 Amine;hydrochloride Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H and ¹³C NMR spectra of Penta-2,4-diyn-1-amine;hydrochloride are predicted to exhibit characteristic signals corresponding to the unique electronic environments of each nucleus. The protonated amine group significantly influences the chemical shifts of nearby protons and carbons due to its electron-withdrawing inductive effect.

In the ¹H NMR spectrum, the methylene (B1212753) protons adjacent to the ammonium (B1175870) group (H-1) would appear as a triplet, shifted downfield due to the deshielding effect of the positively charged nitrogen. The terminal alkynyl proton (H-5) is expected to resonate in the typical region for such protons. libretexts.org

The ¹³C NMR spectrum provides complementary information. The carbons of the diyne system (C-2, C-3, C-4, C-5) are expected to resonate in the characteristic range for sp-hybridized carbons. The C-1 carbon, being directly attached to the electron-withdrawing ammonium group, would be shifted downfield compared to a typical methylene carbon.

¹H NMR Predicted Chemical Shifts

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-1 (-CH₂-) ~3.5 - 4.0 t
H-5 (≡C-H) ~2.0 - 3.0 t

¹³C NMR Predicted Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)
C-1 (-CH₂-) ~30 - 40
C-2 (-C≡) ~70 - 80
C-3 (≡C-) ~65 - 75
C-4 (-C≡) ~60 - 70

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak would be expected between the methylene protons (H-1) and the terminal alkynyl proton (H-5), indicating long-range coupling through the π-system, a phenomenon often observed in conjugated systems. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. wikipedia.org It would show a correlation between the H-1 protons and the C-1 carbon, and between the H-5 proton and the C-5 carbon, confirming their direct attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. emerypharma.com Key expected correlations for this compound would include:

H-1 protons showing correlations to C-2 and C-3.

H-5 proton showing correlations to C-3 and C-4. These correlations would unequivocally establish the C-1 to C-5 connectivity.

The Nuclear Overhauser Effect (NOE) is a through-space interaction that is dependent on the distance between nuclei, making it a powerful tool for determining stereochemistry and conformation. rsc.org For an acyclic molecule like this compound, NOE analysis can provide insights into the preferred solution-state conformation. researchgate.net While there are no stereocenters in this molecule, NOE can still reveal proximity between non-bonded protons, which can be useful in more complex derivatives. For the parent compound, NOE is less critical for stereochemical assignment due to its linear nature.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is particularly useful for identifying polar functional groups. The FT-IR spectrum of this compound would be dominated by absorptions from the ammonium group and the terminal alkyne.

N-H Stretching: The -NH₃⁺ group is expected to show a broad and strong absorption band in the region of 3000-3300 cm⁻¹, characteristic of ammonium salt N-H stretching vibrations.

≡C-H Stretching: A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the stretching vibration of a terminal alkynyl C-H bond. libretexts.org

C≡C Stretching: The stretching vibrations of the carbon-carbon triple bonds in the diyne system are expected to appear in the 2100-2260 cm⁻¹ region. libretexts.org Due to the conjugation, two bands may be observed.

N-H Bending: The scissoring and bending vibrations of the -NH₃⁺ group typically appear in the 1500-1600 cm⁻¹ region.

Key FT-IR Vibrational Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
-NH₃⁺ N-H Stretch 3000 - 3300 (broad)
≡C-H C-H Stretch ~3300 (sharp)
-C≡C-C≡C- C≡C Stretch 2100 - 2260

Raman spectroscopy is highly sensitive to the vibrations of non-polar, symmetric bonds, making it an excellent technique for characterizing the conjugated diyne system. rsc.org

C≡C Stretching: The C≡C stretching modes of the diyne are typically strong and sharp in the Raman spectrum, appearing in the 2100-2250 cm⁻¹ range. The high polarizability of the conjugated π-system leads to a strong Raman signal, which is often more intense than in the corresponding IR spectrum. s-a-s.org

C-H Stretching: The C-H stretching vibrations of the methylene group would be observed in the 2800-3000 cm⁻¹ region. ustc.edu.cn

Key Raman Vibrational Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
-C≡C-C≡C- C≡C Stretch 2100 - 2250 (strong)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. For this compound, HRMS would be employed to verify its elemental composition. The technique's ability to resolve small mass differences is critical in distinguishing between compounds with the same nominal mass but different elemental formulas.

In a typical HRMS experiment, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured with high precision. The experimentally determined m/z value is then compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of each element in the proposed molecular formula.

For Penta-2,4-diyn-1-amine (C₅H₅N), the theoretical exact mass of the neutral molecule is calculated as follows: (5 * 12.000000) + (5 * 1.007825) + (1 * 14.003074) = 79.042199 Da.

The protonated molecule, [C₅H₆N]⁺, would have a theoretical exact mass of 80.049974 Da. An experimentally obtained HRMS value that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the correct molecular formula. Such precision is crucial for differentiating the target compound from other potential isomeric or isobaric species. nih.gov

Table 1: Illustrative HRMS Data for Molecular Formula Confirmation of Penta-2,4-diyn-1-amine
Ion SpeciesTheoretical Exact Mass (Da)Observed m/zMass Error (ppm)Molecular Formula Confirmation
[C₅H₆N]⁺80.04997480.05011.57Confirmed

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For this compound, an XRD analysis would reveal crucial information about its crystal packing, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is particularly important for diacetylene compounds, as their solid-state reactivity, specifically topochemical polymerization, is highly dependent on the precise arrangement of the monomer units in the crystal lattice. rsc.orgacs.org

For topochemical polymerization to occur, the diacetylene monomers must be packed in a specific orientation that allows for a 1,4-addition reaction between adjacent molecules. The key parameters governing this reactivity, as determined by XRD, include:

The distance between reactive carbon atoms (r): This should ideally be less than or equal to 4 Å. acs.org

The stacking distance of the monomers (d): This should be close to 4.9 Å. acs.org

The orientation angle (θ): The angle between the diyne rod and the stacking axis should be approximately 45°. acs.org

An XRD study of this compound would determine these parameters, thereby predicting its potential for solid-state polymerization. The presence of the hydrochloride salt would likely lead to the formation of strong hydrogen bonds between the ammonium group and the chloride anion, which would significantly influence the crystal packing and, consequently, the topochemical reactivity. rsc.org

Table 2: Hypothetical Crystallographic Parameters for this compound Relevant to Topochemical Polymerization
ParameterDescriptionIdeal Value for PolymerizationHypothetical Measured Value
r (C1-C4' distance)Distance between reactive carbons of adjacent molecules≤ 4.0 Å3.9 Å
d (Stacking distance)Translational distance between monomers≈ 4.9 Å4.8 Å
θ (Orientation angle)Angle of the diyne rod relative to the stacking axis≈ 45°50°

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are powerful techniques for probing the electronic transitions in a molecule. For this compound, the conjugated diyne system constitutes the primary chromophore. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within this conjugated system. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of substituents.

Unsubstituted polyynes typically exhibit intense absorption bands at high energies (in the UV region) and weaker absorptions at longer wavelengths. acs.org For a short-chain polyyne like penta-2,4-diyn-1-amine, the primary absorption would be expected in the ultraviolet range. Upon topochemical polymerization, the resulting polydiacetylene would have a much more extended conjugated system, leading to a significant bathochromic (red) shift in the absorption maximum into the visible region, often resulting in a colored polymer. rsc.org

Fluorescence spectroscopy provides information about the de-excitation pathways of the electronically excited state. While many simple polyynes are not strongly fluorescent, the introduction of certain functional groups or incorporation into more complex systems can enhance emission. The fluorescence spectrum of this compound, if emissive, would provide insights into the energy of its lowest excited singlet state. The fluorescence lifetime and quantum yield would offer further details about the kinetics of the excited-state processes.

Table 3: Expected Electronic Absorption and Emission Properties of this compound
Spectroscopic TechniqueParameterExpected ObservationRemarks
UV-Vis Absorptionλmax (absorption)~200-300 nmCorresponds to π → π* transitions of the diyne chromophore.
Fluorescence Emissionλmax (emission)Potentially in the near-UV or blue regionEmission is often weak for simple polyynes.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively sensitive to chiral molecules. This compound itself is achiral and therefore would not produce a CD signal. However, if a chiral center is introduced into the molecule, for example, by using a chiral amine precursor or by derivatizing the amine group with a chiral moiety, the resulting molecule would be CD-active.

The CD spectrum of a chiral derivative of Penta-2,4-diyn-1-amine would exhibit positive or negative peaks (Cotton effects) at the wavelengths of the electronic transitions of the chromophores that are in a chiral environment. The diyne chromophore, being in proximity to the chiral center, would be expected to give rise to a distinct CD signal. The sign and magnitude of the Cotton effects can provide valuable information about the absolute configuration and the preferred conformation of the molecule in solution.

Furthermore, if chiral derivatives of Penta-2,4-diyn-1-amine were to undergo topochemical polymerization, the resulting polydiacetylene could adopt a helical conformation, leading to a strong CD signal in the visible region corresponding to the electronic transitions of the polymer backbone. nih.govpwr.wroc.pl This induced chirality at the supramolecular level is a topic of significant research interest. rsc.org

Table 4: Predicted Chiroptical Properties for a Chiral Derivative of Penta-2,4-diyn-1-amine
MoleculeChiralityExpected CD SignalInformation Gained
This compoundAchiralNone-
Chiral Derivative (e.g., (R)-Penta-2,4-diyn-X-amine)ChiralYes, in the UV regionAbsolute configuration, conformational analysis.
Polymer from Chiral DerivativeChiral (helical polymer backbone)Yes, in the visible regionSupramolecular helicity of the polymer chain.

Theoretical and Computational Chemistry Studies on Penta 2,4 Diyn 1 Amine;hydrochloride

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the properties of molecules like Penta-2,4-diyn-1-amine;hydrochloride at the atomic level. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and other properties of a molecule. For a molecule like this compound, a common approach would involve using a functional such as B3LYP or a long-range corrected functional like ωB97X-D, paired with a basis set like 6-311++G(d,p) to accurately account for electron correlation and dispersion forces.

Electronic Structure and Bonding Analysis

A primary output of quantum chemical calculations is the optimized molecular geometry, which includes bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the geometry of the linear diyne chain and the tetrahedral arrangement around the protonated amine group. The presence of the positive charge on the nitrogen atom would be expected to shorten the C-N bond and influence the electron density distribution across the entire molecule.

Natural Bond Orbital (NBO) analysis would be employed to gain deeper insight into the bonding. This analysis would likely show significant π-conjugation along the diyne backbone. The C≡C triple bonds would be characterized by one σ bond and two orthogonal π bonds. The C-C single bond connecting the two alkyne units would exhibit partial double bond character due to this conjugation. The protonation of the amine group would lead to a significant polarization of the C-N bond, with electron density being drawn towards the nitrogen atom.

A hypothetical table of selected calculated bond lengths and atomic charges is presented below to illustrate the expected data from such a study.

Table 1: Hypothetical Calculated Bond Lengths and NBO Charges for Penta-2,4-diyn-1-ammonium Cation
ParameterValue
C1-C2 (Å)1.48
C2≡C3 (Å)1.21
C3-C4 (Å)1.37
C4≡C5 (Å)1.20
NBO Charge on N (e)-0.65
NBO Charge on C1 (e)-0.20

Conformational Analysis and Stability

The primary source of conformational flexibility in this compound is the rotation around the C1-C2 single bond. While the diyne moiety is largely rigid and linear, different spatial arrangements of the aminium group relative to the diyne backbone can be explored. A potential energy surface scan, where the dihedral angle H-N-C1-C2 is systematically varied, would be performed to identify the stable conformers.

It is anticipated that the staggered conformations would be the energetic minima, minimizing steric hindrance between the hydrogens on the aminium group and the rest of the molecule. The energy barriers to rotation would also be calculated, providing information on the conformational dynamics at different temperatures. For protonated amines, intramolecular hydrogen bonding between the ammonium (B1175870) protons and the π-system of the triple bonds could potentially stabilize certain conformations, a phenomenon that has been observed in similar systems. nih.govresearchgate.net The relative energies of these conformers would likely be small, on the order of a few kcal/mol. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules by determining the energies of their excited states. acs.orgresearchgate.netchemrxiv.org For this compound, a TD-DFT calculation would predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

Given the conjugated π-system of the diyne, it is expected that the lowest energy electronic transitions would be of the π → π* type, localized on the carbon backbone. The protonation of the amine group could potentially lead to charge-transfer transitions, where an electron is excited from the diyne moiety to the aminium group, although these are likely to be higher in energy. The calculated absorption maxima (λmax) would provide a theoretical UV-Vis spectrum that could be compared with experimental data.

A hypothetical data table summarizing the results of a TD-DFT calculation is shown below.

Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths
Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S14.502750.02HOMO -> LUMO (π -> π)
S25.252360.85HOMO-1 -> LUMO (π -> π)

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could model various reactions, such as its synthesis or its participation in further chemical transformations. For example, the addition of a nucleophile to one of the triple bonds could be investigated.

The modeling process would involve identifying the reactants, products, and any intermediates. The transition state for each step of the reaction would be located using specialized algorithms. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the molecule as it transforms from reactant to product. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the located transition state connects the correct reactant and product.

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters that can be directly compared with experimental data, aiding in the structural elucidation of the molecule. For this compound, the following spectroscopic properties would be of interest:

Vibrational Frequencies: The calculation of the harmonic vibrational frequencies would provide a theoretical infrared (IR) spectrum. The characteristic C≡C and C-H stretching frequencies of the diyne, as well as the N-H stretching and bending modes of the aminium group, would be identified.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. The predicted 1H and 13C chemical shifts would be compared to experimental spectra to confirm the molecular structure. The chemical shifts of the carbons in the diyne chain would be particularly sensitive to the electronic effects of the protonated amine group.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a large ensemble of molecules in a condensed phase, such as in solution. An MD simulation of this compound in a solvent like water would provide insights into its solvation and intermolecular interactions.

The simulation would require a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic positions. The force field would be parameterized to accurately reproduce the properties of the molecule. The simulation would then track the positions and velocities of all atoms over time, allowing for the calculation of various properties.

Radial distribution functions (RDFs) would be calculated to analyze the solvation shell around the molecule. The RDF between the nitrogen atom of the cation and the oxygen atom of water, for example, would reveal the structure of the water molecules hydrating the aminium group. The chloride counter-ion would also be included in the simulation, and its interactions with the cation and the solvent would be analyzed. The simulations could also explore the tendency of the molecules to aggregate, which could be driven by hydrophobic interactions between the diyne backbones and electrostatic interactions between the charged groups.

Applications in Advanced Materials Science and Polymer Chemistry

Rational Design of Conjugated Polymers from Diyne Monomers

The rational design of conjugated polymers (CPs) from diyne monomers is a cornerstone of modern materials chemistry, enabling the creation of materials with tailored optical and electrical properties. nih.gov The inclusion of the diyne unit in a polymer backbone extends the π-conjugation, which is crucial for applications in electronics. oup.com The design process involves selecting appropriate monomers and polymerization techniques to control the polymer's structure, molecular weight, solubility, and solid-state packing. eie.gr For instance, incorporating units with aggregation-induced-emission (AIE) characteristics into polymers made from diyne monomers can lead to materials with strong solid-state light emission, a desirable property for many applications. oup.com The reactivity of the terminal amine group on a monomer like penta-2,4-diyn-1-amine offers a handle for further functionalization or for directing the polymerization process.

Key strategies in the rational design of these polymers include modifying the monomer structure to influence solubility and processability, often by adding flexible side chains. eie.gr Furthermore, the choice of co-monomer in a copolymerization strategy allows for fine-tuning of the electronic band gap and energy levels of the resulting polymer. digitellinc.com Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict monomer reactivity and the electronic properties of the target polymers, guiding synthetic efforts. nih.govnih.gov

Solid-state polymerization is a powerful technique for synthesizing highly ordered, crystalline polymers from diyne monomers. researchgate.net This method relies on the topochemical principle, where the crystal packing of the monomer predetermines the structure and stereochemistry of the resulting polymer. researchgate.net The polymerization of diacetylenes, a class of compounds to which penta-2,4-diyn-1-amine belongs, can be initiated by heat, pressure, or radiation (e.g., UV or γ-rays). researchgate.netmdpi.com The reaction proceeds via a 1,4-addition polymerization across the conjugated triple bonds, yielding a polymer with a fully conjugated backbone consisting of alternating double and triple bonds (a polydiacetylene). researchgate.net

This method is advantageous for producing defect-free, large-area crystalline polymer films with exceptional charge carrier mobility. The specific arrangement of monomer molecules in the crystal lattice is critical for reactivity. The properties of the resulting polydiacetylenes are highly dependent on the substituents attached to the diyne core, which influence the monomer packing and the electronic characteristics of the polymer. researchgate.net

Polymerization MethodInitiatorKey FeatureResulting Polymer
Solid-State PolymerizationHeat, Pressure, UV/γ-RadiationTopochemical controlHighly crystalline, conjugated polydiacetylene
Organometallic PolycondensationMetal catalysts (e.g., Pd, Cu, Ni)Versatile C-C bond formationLinear, branched, or crosslinked polymers with defined structures

Organometallic polycondensation reactions are highly versatile methods for synthesizing conjugated polymers from diyne monomers in solution. These methods offer excellent control over polymer structure and molecular weight. Common examples include:

Glaser-Hay Coupling: This is an oxidative coupling of terminal alkynes using a copper catalyst (e.g., CuCl) and an amine base, such as in the presence of TMEDA (tetramethylethylenediamine). oup.com It is widely used to synthesize polydiacetylenes and other polymers containing the buta-1,3-diyne linkage in their backbone. nih.govacs.org

Sonogashira Polycoupling: This palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides is a powerful tool for creating poly(arylene ethynylene)s (PAEs). oup.com This approach allows for the incorporation of a wide variety of aromatic units into the polymer backbone, enabling precise tuning of the material's optoelectronic properties. oup.com

Stille Polycondensation: This involves the palladium-catalyzed coupling of an organostannane with an organohalide. By using distannylated and dihalogenated monomers, including those containing diyne units, a variety of conjugated polymers can be synthesized. eie.grnus.edu.sg

These methods are crucial for creating soluble and processable conjugated polymers, which can be challenging to achieve with solid-state polymerization. mdpi.com The choice of catalyst, ligands, and reaction conditions plays a significant role in determining the outcome of the polymerization, including molecular weight and polydispersity. nus.edu.sg

Development of Optoelectronic Materials

Diyne-containing conjugated polymers and materials are prime candidates for applications in optoelectronic devices due to their unique electronic and optical properties. cornell.eduopticsjournal.net The extended π-conjugation along the polymer backbone leads to low band gaps, allowing for the absorption and emission of light in the visible and near-infrared (NIR) regions of the spectrum. opticsjournal.net This makes them suitable for use in devices such as organic solar cells (OSCs), organic photodetectors (OPDs), and organic light-emitting diodes (OLEDs). cornell.eduopticsjournal.netmdpi.com

Graphdiyne (GD), a 2D carbon allotrope composed of sp and sp²-hybridized carbon atoms linked by diyne units, has shown significant promise in optoelectronics. acs.org Its properties include high charge carrier mobility and a natural band gap, which are advantageous for device performance. acs.org Similarly, polymers incorporating perylene (B46583) diimide (PDI) derivatives, which can be linked via diyne-containing chemistry, exhibit strong absorption, high fluorescence quantum yields, and excellent charge carrier mobility, making them valuable for various optoelectronic applications. mdpi.comnih.gov The rational design of these materials allows for the tuning of their properties to meet the specific requirements of a given device, such as adjusting energy levels for efficient charge transfer in solar cells. cornell.edu

Supramolecular Chemistry and Self-Assembly of Diyne-Containing Architectures

Supramolecular chemistry involves the study of systems held together by non-covalent intermolecular forces, and self-assembly is the spontaneous organization of molecules into ordered structures. nih.gov The rigid, linear geometry of diyne-containing molecules makes them excellent building blocks for creating complex, self-assembled supramolecular architectures. unibe.ch These intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, can direct the assembly of diyne molecules into well-defined nanostructures like vesicles, nanotubes, films, and gels. nih.govunibe.chuniv-rennes.fr

The process of self-assembly can be controlled by modifying the diyne molecule with specific functional groups that promote certain interactions. rsc.org For example, the amine group in penta-2,4-diyn-1-amine can participate in hydrogen bonding, guiding the assembly process. The resulting ordered aggregates can exhibit unique collective properties that are different from the individual molecules, such as enhanced fluorescence or charge transport, which are critical for creating functional materials. rsc.orgucl.ac.uk

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. wikipedia.orgnih.govrsc.org MOFs consist of metal ions or clusters connected by organic linkers, while COFs are made entirely from light elements linked by strong covalent bonds. wikipedia.orgrsc.orgresearchgate.net

The rigid and linear nature of diyne-containing molecules makes them ideal candidates for use as organic linkers (or "struts") in the construction of these frameworks. rsc.org By choosing linkers of specific lengths and geometries, it is possible to design MOFs and COFs with precisely controlled pore sizes and shapes. unl.edutcichemicals.com

Integrating diyne functionality into the framework can impart several advantages:

Enhanced Porosity and Surface Area: The linear structure of diyne linkers can lead to the formation of highly porous materials with large surface areas, which is beneficial for applications in gas storage and separation. acs.org

Electronic Conductivity: The conjugated nature of the diyne unit can facilitate charge transport through the framework, creating conductive MOFs and COFs for use in electronic devices, sensors, and energy storage applications. researchgate.netacs.org

Tailorable Functionality: The diyne group itself can be a site for post-synthetic modification, allowing for the introduction of new functional groups within the pores of the framework after it has been assembled. rsc.org

The synthesis of these frameworks typically occurs under solvothermal conditions, where the components self-assemble into a crystalline structure. youtube.com The resulting materials have shown potential in a wide range of applications, including catalysis, gas storage, and sensing. nih.govrsc.orgspringerprofessional.de

Penta 2,4 Diyn 1 Amine;hydrochloride As a Versatile Organic Building Block

Utility in Heterocyclic Synthesis

The unique arrangement of reactive groups in penta-2,4-diyn-1-amine;hydrochloride makes it an excellent starting material for the synthesis of a wide array of nitrogen-containing heterocycles. The diyne functionality can readily participate in various cycloaddition reactions, while the primary amine can be incorporated into the heterocyclic ring or act as a handle for further functionalization.

Transition metal-catalyzed [2+2+2] cycloadditions are a powerful method for the construction of substituted aromatic rings. rsc.org In this context, the diyne moiety of penta-2,4-diyn-1-amine can react with a variety of unsaturated partners, such as alkynes or nitriles, to afford highly substituted pyridine (B92270) derivatives. nih.govbaranlab.org The amino group can either be a spectator in this transformation or be pre-functionalized to influence the reaction's outcome and the final product's properties.

Furthermore, the reaction of 1,3-diynes with primary amines is a known route to synthesize pyrrole (B145914) derivatives. organic-chemistry.org Depending on the reaction conditions and the other reactants involved, penta-2,4-diyn-1-amine can be envisioned to participate in the formation of substituted pyrroles, which are core structures in many pharmaceuticals and natural products. nih.govwikipedia.org The Paal-Knorr synthesis, a classic method for pyrrole formation, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. While not a direct application of the diyne, the amine functionality of the title compound is amenable to this type of transformation. organic-chemistry.org

HeterocycleSynthetic MethodReactant Partner(s)Potential Product
Pyridine[2+2+2] CycloadditionAlkyne or NitrileSubstituted Aminomethylpyridine
PyrroleIntermolecular CyclizationDicarbonyl compoundSubstituted Aminomethylpyrrole
Fused PyrrolidineIntramolecular CycloadditionTethered alkene/alkyneBicyclic amine

Modular Synthetic Strategies for Complex Molecules

The concept of modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks, is a cornerstone of modern organic chemistry. This compound, with its distinct amine and diyne functionalities, is an ideal candidate for such strategies. This bifunctionality allows for its sequential or orthogonal reaction, enabling the stepwise construction of intricate molecular frameworks.

For instance, the primary amine can be engaged in a variety of classical amine reactions, such as amide bond formation, reductive amination, or nucleophilic substitution, to attach the penta-2,4-diynyl moiety to a larger molecular scaffold. nih.gov Subsequently, the diyne can undergo further transformations, such as cross-coupling reactions or cycloadditions, to build additional complexity. This modular approach is particularly valuable in the synthesis of natural products and their analogues, where the systematic variation of different molecular fragments is often required to probe structure-activity relationships. The use of alkyne building blocks has been demonstrated in the total synthesis of various alkaloids. nih.gov

Modular StepReaction TypePotential Outcome
Amine FunctionalizationAmide coupling, Reductive aminationIncorporation of the diyne moiety into a larger molecule
Alkyne FunctionalizationSonogashira coupling, Click chemistryFurther elaboration of the molecular structure
CycloadditionDiels-Alder, [2+2+2] cycloadditionFormation of cyclic and heterocyclic systems

Precursor for Advanced Chemical Probes and Ligands

The unique structural features of this compound make it a valuable precursor for the design and synthesis of advanced chemical probes and ligands for various applications in chemical biology and materials science.

The terminal alkyne group is particularly well-suited for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govsichem.desigmaaldrich.com This highly efficient and bioorthogonal reaction allows for the covalent attachment of the penta-2,4-diyn-1-amine moiety to molecules containing an azide (B81097) group, such as proteins, nucleic acids, or other biomolecules that have been metabolically or synthetically functionalized with an azide. nih.govthermofisher.com This enables the development of chemical probes for imaging, proteomics, and drug discovery. An alkyne-functionalized probe, MA-diyne, has been used for the detection and identification of protein lysine (B10760008) malonylation. acs.org

The primary amine provides a versatile handle for conjugation to other molecules. It can be used to attach the diyne unit to reporter molecules (e.g., fluorophores), affinity tags (e.g., biotin), or solid supports. This allows for the creation of a wide range of functional probes and materials.

Furthermore, the combination of the amine and the diyne functionalities can be exploited to create novel bidentate or multidentate ligands for coordination chemistry. nih.govresearchgate.netias.ac.innih.gov The nitrogen atom of the amine and the π-systems of the alkynes can coordinate to metal centers, leading to the formation of stable metal complexes with potentially interesting catalytic or photophysical properties. The synthesis of a trans-bidentate ligand, 1,2-bis(quinolin-2-ylethynyl)benzene, and its palladium complex has been reported. researchgate.net

ApplicationKey Functional Group(s)Synthetic Strategy
Chemical ProbesTerminal Alkyne, Primary AmineClick Chemistry, Amide Coupling
Bidentate LigandsPrimary Amine, DiyneCoordination to metal centers
Functional MaterialsDiynePolymerization, Surface functionalization

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms

Future synthetic strategies towards Penta-2,4-diyn-1-amine;hydrochloride are likely to focus on modular and efficient methodologies. The high reactivity of terminal alkynes makes them ideal precursors for constructing diyne structures. mdpi.com One promising avenue involves the coupling of smaller, functionalized building blocks. For instance, a Cadiot-Chodkiewicz coupling or a Glaser-Hay coupling could be employed to form the diyne core. Subsequent functional group interconversion to introduce the amine functionality, followed by treatment with hydrochloric acid, would complete the synthesis. A potential retrosynthetic analysis is presented below:

Precursor 1Precursor 2Coupling ReactionIntermediateFinal StepsTarget Molecule
Propargyl amine derivativeBromoacetyleneCadiot-Chodkiewicz CouplingN-protected Penta-2,4-diyn-1-amineDeprotection, HCl treatmentThis compound
Ethynylacetaldehyde(Triphenylphosphoranylidene)methylamineWittig ReactionPenta-2,4-diyn-1-imineReduction, HCl treatmentThis compound

The reactivity of this compound is expected to be rich and varied. The conjugated diyne system is an electron-rich π-system, making it susceptible to electrophilic attack and a candidate for polymerization reactions. The terminal alkyne offers a handle for further functionalization through reactions such as the Sonogashira coupling, click chemistry, and hydroamination. chemrxiv.orgnih.gov The primary amine group, in its hydrochloride salt form, can be deprotonated to the free amine, which is a versatile nucleophile for a wide range of transformations, including acylation, alkylation, and imine formation. The interplay between these functional groups could lead to novel intramolecular cyclization reactions, yielding heterocyclic compounds of potential pharmaceutical interest.

Advancements in Characterization Techniques

The unambiguous characterization of this compound is crucial for understanding its properties and reactivity. Advances in spectroscopic and analytical techniques will play a pivotal role.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy will be indispensable for elucidating the precise connectivity and spatial relationships of atoms within the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques will be critical for identifying the characteristic vibrational modes of the alkyne C≡C and C-H bonds, as well as the amine N-H bonds. The conjugation of the diyne system is expected to influence the position and intensity of these bands.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be essential for confirming the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) could provide valuable information about the fragmentation patterns, further corroborating the structure.

Microscopy and Surface Science Techniques:

For potential applications in materials science, characterization at the nanoscale will be crucial. Techniques such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) can provide real-space visualization of molecular assembly and reactions of terminal alkynes on surfaces. mdpi.com

Computational Chemistry in Predictive Design

Computational chemistry is poised to accelerate the exploration of this compound and its derivatives. ornl.gov Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and spectroscopic properties. mdpi.com These calculations can help predict its reactivity, thermodynamic stability, and potential reaction pathways.

Furthermore, molecular dynamics (MD) simulations can be employed to study the self-assembly behavior of this molecule in different environments. This is particularly relevant for predicting its potential to form ordered structures such as thin films or nanowires, which could have applications in organic electronics. Computational screening of potential derivatives with tailored electronic properties could guide synthetic efforts towards materials with desired functionalities.

Outlook for Novel Materials and Synthetic Applications

The unique structure of this compound opens up a wide range of possibilities for its application in the development of novel materials and as a versatile building block in organic synthesis.

Novel Materials:

Conducting Polymers: The conjugated diyne backbone is a key feature of poly(diacetylene)s, a class of conducting polymers. Polymerization of Penta-2,4-diyn-1-amine could lead to novel functionalized polymers with interesting electronic and optical properties. The amine functionality could be used to tune the polymer's solubility, processability, and to introduce specific recognition sites.

Self-Assembled Monolayers (SAMs): The terminal amine group can serve as an anchor to bind the molecule to various surfaces, such as gold or silicon dioxide. The rigid, linear diyne rod would then be oriented away from the surface, allowing for the formation of highly ordered self-assembled monolayers with potential applications in molecular electronics and sensor technology.

Carbon-Rich Nanostructures: Diynes are precursors for the synthesis of graphdiyne, a 2D carbon allotrope with a regular network of sp- and sp²-hybridized carbon atoms. mdpi.com Penta-2,4-diyn-1-amine could be a valuable building block for creating functionalized graphdiyne analogues.

Synthetic Applications:

As a bifunctional molecule, this compound can serve as a versatile synthon in organic synthesis. The orthogonal reactivity of the amine and the diyne moieties allows for selective transformations at either end of the molecule. This could be exploited in the synthesis of complex natural products, pharmaceuticals, and other high-value organic molecules. For example, the amine could be incorporated into a peptide backbone, while the diyne is used for subsequent cross-coupling reactions to build molecular complexity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.